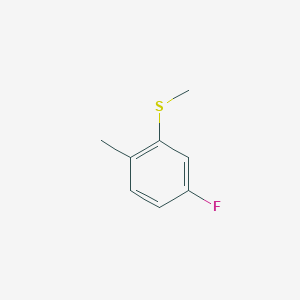

(5-Fluoro-2-methylphenyl)(methyl)sulfane

Description

(5-Fluoro-2-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfanyl group (-SMe) attached to a substituted aromatic ring. The aromatic core contains a fluorine atom at the 5-position and a methyl group at the 2-position. This structural motif is significant in medicinal and materials chemistry due to the electronic effects imparted by fluorine and sulfur, which influence reactivity and binding interactions .

Properties

IUPAC Name |

4-fluoro-1-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACNWYICGPMRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 5-fluoro-2-methylphenyl halides with methylsulfane under controlled conditions. One common method is the nucleophilic substitution reaction where the halide is replaced by the methylsulfane group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methylsulfane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Fluoro-2-methylphenyl)(methyl)sulfane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the methylsulfane group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Methyl Sulfides

Substituted Biphenyl and Naphthalenyl Derivatives

- (2',3'-Dimethyl-[1,1'-biphenyl]-2-yl)(methyl)sulfane (2-1az): Structure: Biphenyl core with methyl and methylsulfanyl substituents. Physical State: White solid. Synthesis: Pd-catalyzed C–H activation (Method A), isolated via column chromatography (petroleum ether/DCM = 9:1) . Molecular Weight: 269.1051 (HRMS) .

- (1-(4-Fluorophenyl)naphthalen-2-yl)(methyl)sulfane (2-1bc): Structure: Naphthalene core with 4-fluorophenyl and methylsulfanyl groups. Physical State: White solid. Molecular Weight: 268.0720 (HRMS) . Key Difference: Extended conjugation due to the naphthalene system enhances stability compared to monocyclic analogs.

Fluoro-Substituted Benzofuran Derivatives

- 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid: Structure: Benzofuran core with methylsulfanyl and carboxylic acid groups. Crystallography: Monoclinic crystal system (P21/c), hydrogen-bonded dimers stabilize the structure . Applications: Benzofuran derivatives exhibit pharmacological activity (e.g., antimicrobial, anticancer) .

Heterocyclic Sulfides

Aliphatic Methyl Sulfides

- Methyl(propyl)sulfane (4a) and Dodecyl(methyl)sulfane (4b) :

- Structure : Simple aliphatic sulfides with short- or long-chain alkyl groups.

- Reactivity : Undergo copper-catalyzed C(sp³)–H imidation efficiently (yields: 70–85%) .

- Key Difference : Aliphatic sulfides lack aromatic stabilization, making them more reactive in radical or nucleophilic reactions compared to aromatic analogs .

Comparative Analysis Table

Biological Activity

(5-Fluoro-2-methylphenyl)(methyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring a fluorinated aromatic ring and a methyl sulfide moiety, suggests various interactions with biological targets. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- F = Fluorine

- S = Sulfur

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to biological macromolecules.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | <50 | L1210 Mouse Leukemia |

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. It was found to exhibit activity against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Study 1: Anticancer Efficacy

In a controlled experiment, this compound was administered to mice with induced leukemia. The results showed a marked reduction in tumor size and improved survival rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

A series of tests were conducted against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli. Further investigations are necessary to elucidate the precise mechanisms behind this antimicrobial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.